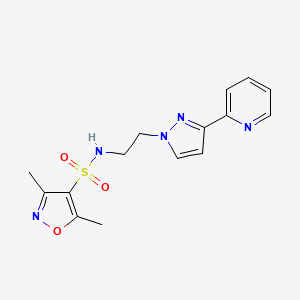

3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-8-10-20-9-6-14(18-20)13-5-3-4-7-16-13/h3-7,9,17H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEIZMGTPZBRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,5-Dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is , with a molecular weight of 347.4 g/mol . The compound features an isoxazole ring, a sulfonamide group, and a pyridine-pyrazole moiety, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the 3,5-dimethyl structure. The compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds similar to 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide have demonstrated anti-inflammatory effects. These effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 2: COX Inhibition Data

Case Studies

A study by Bouabdallah et al. evaluated several pyrazole derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that compounds with structural similarities to our target compound exhibited significant cytotoxicity, reinforcing the potential therapeutic applications of these derivatives in cancer treatment .

Another relevant study focused on the synthesis and evaluation of new thiazole carboxamide derivatives as COX inhibitors, which may provide insights into the anti-inflammatory properties of related compounds .

The biological activity of 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is likely mediated through interactions with specific protein targets involved in cancer progression and inflammation. Molecular modeling studies suggest that the compound can bind effectively to these targets, potentially leading to altered signaling pathways that inhibit tumor growth and reduce inflammation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is , with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes an isoxazole ring, a sulfonamide group, and a pyridine-pyrazole moiety, contributing to its biological activity and interaction with various biological targets .

Anticancer Activity

Research has demonstrated that compounds containing pyrazole scaffolds exhibit significant anticancer properties. The incorporation of the pyridine and isoxazole moieties enhances the biological activity of 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can inhibit key enzymes involved in cancer progression, such as kinases .

Case Study:

A recent study evaluated the anticancer potential of pyrazole derivatives against HepG2 and A549 cancer cell lines, with some compounds showing IC50 values as low as 0.19 µM . This suggests that the compound may be developed further for therapeutic use in oncology.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. Pyrazole derivatives have been reported to inhibit inflammatory mediators and pathways effectively .

Case Study:

In vitro studies showed that certain pyrazole derivatives could significantly reduce inflammation markers in human cell lines compared to standard anti-inflammatory drugs like diclofenac .

Broader Implications in Drug Development

The structural features of 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide position it as a versatile scaffold for drug design. Its ability to interact with multiple biological targets makes it an attractive candidate for further modifications aimed at enhancing its pharmacological profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound belongs to a broader class of sulfonamide derivatives incorporating pyrazole and aromatic heterocycles. Key structural analogs from the literature include:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

Heterocycle Diversity: The target compound’s isoxazole core distinguishes it from analogs 26 and 27, which use a pyridine sulfonamide scaffold. Isoxazoles are known for their metabolic stability and hydrogen-bonding capabilities, which may enhance target binding compared to pyridine-based analogs .

Substituent Impact :

- The pyridin-2-yl group on the pyrazole ring in the target compound may engage in π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in the chlorophenyl or trimethylpyrazole substituents of analogs 26 and 27 .

- Compound 189 , with its difluoromethylpyrazole and chloroindazole groups, represents a more complex analog optimized for high-affinity binding but with reduced synthetic accessibility compared to the target compound.

Analysis :

- The isocyanate coupling strategy used for analogs 26 and 27 achieves moderate-to-good yields (55–76%), suggesting that similar approaches could be adapted for the target compound. However, the ethylamine linker in the target may require alternative methods, such as reductive amination or Mitsunobu reactions, to optimize efficiency .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons with analogs 26 and 27 highlight trends:

Table 3: Spectral and Analytical Data

Inferences :

- The target compound’s ethyl linker may lower its melting point compared to 26 but raise it relative to 27, depending on crystal packing efficiency.

- The pyridin-2-yl group would introduce distinct aromatic proton environments in NMR, distinguishable from the chlorophenyl groups in analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrazole ring formation. Key steps include:

- Sulfonamide Formation : React 3,5-dimethylisoxazole-4-sulfonyl chloride with an ethylenediamine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrazole Functionalization : Introduce the pyridyl-pyrazole moiety via nucleophilic substitution or Huisgen cycloaddition. Monitor reaction progress using TLC and optimize temperature (e.g., 80°C for 10–12 hours) to minimize byproducts .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrazole C-H vs. pyridyl protons). For example, the pyridin-2-yl group shows distinct downfield shifts (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch at ~1385 cm⁻¹) and pyrazole (C=N at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular ion [M+H]+ and rule out adduct formation. Discrepancies in fragmentation patterns may require isotopic labeling or tandem MS/MS analysis .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve ambiguities in its 3D conformation, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL for structure solution. Focus on high-resolution data (<1.0 Å) to resolve disorder in the ethyl linker or pyridyl group .

- Refinement Challenges : Address thermal motion artifacts in the sulfonamide moiety using anisotropic displacement parameters. Apply TWIN/BASF commands in SHELXL for twinned crystals .

- Validation : Cross-check with PLATON to ensure no missed symmetry or voids. Report R1/wR2 values <5% for high-confidence models .

Q. What mechanisms explain the bioactivity of this compound in enzyme inhibition assays, and how can contradictory results across studies be reconciled?

- Methodological Answer :

- Target Identification : Screen against kinase or sulfotransferase families using ATP-competitive assays. Use molecular docking (AutoDock Vina) to map interactions between the sulfonamide group and catalytic lysine residues .

- Data Contradictions : Variability in IC50 values may stem from assay conditions (e.g., Mg²+ concentration affecting ATP binding). Validate using orthogonal methods like SPR or ITC to measure binding affinity .

- Selectivity Profiling : Test against off-target enzymes (e.g., carbonic anhydrase) to rule out promiscuity. Use CRISPR-edited cell lines to confirm target engagement .

Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-PDA at 254 nm .

- Metabolite Identification : Use LC-HRMS to detect hydrolysis products (e.g., cleavage of the sulfonamide bond) or oxidation derivatives (e.g., pyrazole N-oxide) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability data for this compound?

- Methodological Answer :

- Solubility Measurements : Use standardized shake-flask methods (USP <1092>) in biorelevant media (FaSSIF/FeSSIF). Discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD .

- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models. Use allometric scaling to adjust for species-specific metabolic differences .

- Statistical Validation : Apply Bland-Altman plots to assess inter-laboratory variability in pharmacokinetic parameters (e.g., Cmax, AUC) .

Methodological Frameworks

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Hypothesis-Driven SAR : Use Hammett σ constants to predict electronic effects of substituents on the pyrazole ring. Correlate with logP values (calculated via ChemAxon) to optimize membrane permeability .

- Machine Learning : Train QSAR models (e.g., Random Forest) on datasets from PubChem BioAssay (AID 504343) to prioritize derivatives for synthesis .

- Crystallographic Data Integration : Overlay ligand-bound protein structures (PDB: 5L6R) to identify steric clashes or favorable π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.